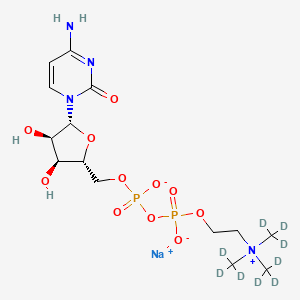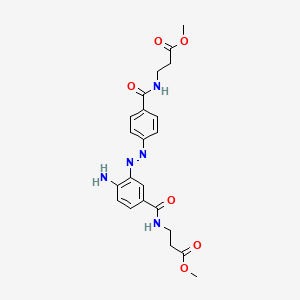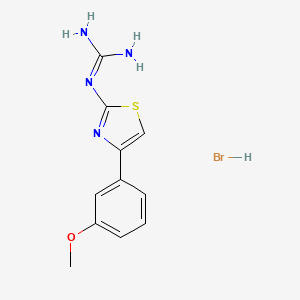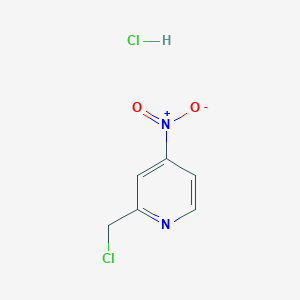![molecular formula C27H41NO2 B13847174 (3S,3'R,3'aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol](/img/structure/B13847174.png)
(3S,3'R,3'aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopamine, also known as 11-deoxojervine, is a naturally occurring steroidal alkaloid found in the corn lily (Veratrum californicum). It is a teratogenic compound, meaning it can cause developmental malformations. Cyclopamine was first identified in the 1950s when sheep grazing on corn lilies in Idaho gave birth to lambs with severe craniofacial defects, including cyclopia (a single eye) . This compound has since been extensively studied for its ability to inhibit the Hedgehog signaling pathway, which plays a crucial role in embryonic development and cancer progression.
準備方法
Cyclopamine can be isolated from the roots and rhizomes of Veratrum californicum. due to the limited availability of the plant, synthetic routes have been developed. One such method involves the use of dehydro-epi-androsterone as a starting material. The synthesis includes a biomimetic rearrangement to form the C-nor-D-homo steroid core and a stereoselective reductive coupling/(bis-)cyclization sequence to establish the (E)/F-ring moiety . This method provides a scalable approach to produce cyclopamine in gram quantities.
化学反応の分析
Cyclopamine undergoes various chemical reactions, including:
Oxidation: Cyclopamine can be oxidized to form jervine, where the carbon-11 methylene is converted to a ketone.
Reduction: The Wolff-Kishner reduction of jervine yields cyclopamine.
Common reagents used in these reactions include Lewis acids for cleavage and reducing agents for the Wolff-Kishner reduction. The major products formed from these reactions are jervine and other derivatives of cyclopamine.
科学的研究の応用
Cyclopamine has a wide range of scientific research applications:
Chemistry: Used as a reagent to study the Hedgehog signaling pathway.
Biology: Investigates the role of Hedgehog signaling in embryonic development.
Medicine: Explores its potential as an anticancer agent.
Industry: Cyclopamine is used in the development of new cancer therapeutics and as a tool to study cellular signaling pathways.
作用機序
Cyclopamine exerts its effects by inhibiting the Hedgehog signaling pathway. It binds directly to the transmembrane receptor Smoothened (SMO), preventing the activation of downstream signaling components. This inhibition disrupts the normal function of the Hedgehog pathway, which is essential for cell differentiation and proliferation. By blocking this pathway, cyclopamine can induce apoptosis in cancer cells and prevent tumor growth .
類似化合物との比較
Cyclopamine is unique among steroidal alkaloids due to its specific inhibition of the Hedgehog signaling pathway. Similar compounds include:
Jervine: Another steroidal alkaloid found in Veratrum californicum, which also inhibits the Hedgehog pathway but with different potency.
Veratramine: A non-teratogenic but toxic alkaloid from the same plant.
Cyclopamine Tartrate: An improved analogue of cyclopamine with better solubility and similar anticancer activity .
Cyclopamine’s ability to specifically target the Hedgehog pathway makes it a valuable tool in both developmental biology and cancer research.
特性
分子式 |
C27H41NO2 |
|---|---|
分子量 |
411.6 g/mol |
IUPAC名 |
(3S,3'R,3'aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol |
InChI |
InChI=1S/C27H41NO2/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3/t15-,17+,19-,20-,21+,23-,24+,25-,26-,27-/m0/s1 |
InChIキー |
QASFUMOKHFSJGL-SLHUYSBPSA-N |
異性体SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 |
正規SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



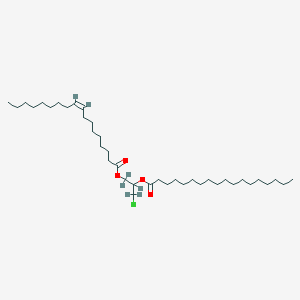
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan](/img/structure/B13847111.png)
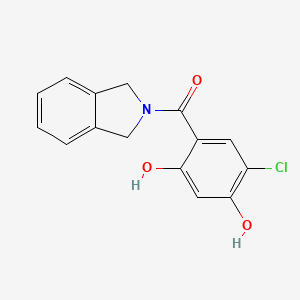
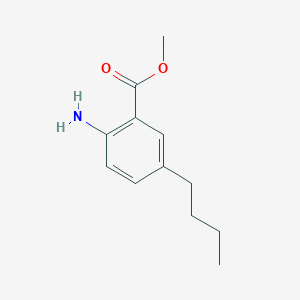

![[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B13847127.png)
![(8S,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13847135.png)

